molecular formula C6H7N3 B3144980 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine CAS No. 5654-98-8

6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B3144980
CAS No.: 5654-98-8
M. Wt: 121.14 g/mol
InChI Key: PANGDCFLXUDHDI-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine is a nitrogen-containing heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrrole and pyrimidine ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a 1,3-dicarbonyl compound with a nitrogen-containing fragment, followed by cyclization to form the fused ring system . Another approach involves the use of primary amines and chloro derivatives to form amino esters, which then undergo further reactions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic strategies, including the use of nitrile and pyrimidine aldehyde intermediates. These intermediates are condensed and further modified to achieve the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine is unique due to its specific ring structure and the presence of nitrogen atoms, which contribute to its diverse reactivity and biological activity. Its ability to undergo various chemical modifications and its potential therapeutic applications make it a valuable compound in scientific research and drug development.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-8-6-5(1)3-7-4-9-6/h3-4H,1-2H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANGDCFLXUDHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=NC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278461
Record name 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-98-8
Record name 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5654-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine
Customer
Q & A

Q1: What makes the 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine scaffold interesting for medicinal chemistry?

A: The this compound core structure has demonstrated potential in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. [] These antagonists are being investigated for their potential in treating anxiety and depression.

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound derivatives as CRF1 receptor antagonists?

A: Researchers explored modifications of the this compound scaffold at two key positions to optimize affinity for the CRF1 receptor: the amine substituent at the 4-position and the phenyl substituent at the 7-position. [] Notably, replacing typical alkyl chains in the amine region with substituted heteroaryl moieties significantly improved metabolic stability, a crucial factor for in vivo efficacy.

Q3: What challenges arose regarding the metabolic stability of early this compound derivatives and how were they addressed?

A: Initial this compound derivatives incorporating alkyl chains in the amine region suffered from poor metabolic stability, hindering their in vivo performance. [] By substituting these alkyl chains with substituted heteroaryl groups, researchers significantly enhanced the compounds' resistance to metabolic breakdown. This modification led to improved pharmacokinetic properties, including lower plasma clearance, better oral bioavailability, and increased brain penetration, ultimately contributing to a more pronounced and sustained pharmacological effect in vivo.

Q4: Were there any synthetic strategies employed to construct the this compound core?

A: Yes, one study highlighted the synthesis of a this compound derivative via a Heck reaction on a 5-bromopyrimidine alkene precursor. [] This specific reaction yielded a 5-methylene-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. Another study described the formation of a 5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine through the reaction of 4,6-dichloro-5-formylpyrimidine with glycine esters. []

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